1-bromo-3,5-ditert-butyl-2-propoxybenzene
Overview
Description
1-bromo-3,5-ditert-butyl-2-propoxybenzene is an organic compound with the molecular formula C17H27BrO. It is a derivative of bromobenzene, where the benzene ring is substituted with a bromine atom, two tert-butyl groups, and a propoxy group. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve selective bromination at the desired position . The subsequent etherification step involves the reaction of the brominated intermediate with propyl alcohol under basic conditions to introduce the propoxy group.
Industrial Production Methods
Industrial production of 1-bromo-3,5-ditert-butyl-2-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of tubular reactors for diazotization reactions, as seen in the preparation of similar compounds, can enhance yield and safety .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,5-ditert-butyl-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-bromo-3,5-ditert-butyl-2-propoxybenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological probe.
Industry: Employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-bromo-3,5-ditert-butyl-2-propoxybenzene involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3,5-di-tert-butylbenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-bromo-3,5-diphenylbenzene: Contains phenyl groups instead of tert-butyl groups, altering its reactivity and applications.
Uniqueness
1-bromo-3,5-ditert-butyl-2-propoxybenzene is unique due to the presence of both tert-butyl and propoxy groups, which confer distinct steric and electronic properties. These features enhance its utility in organic synthesis and industrial applications, making it a valuable compound for various research and production processes.
Properties
Molecular Formula |
C17H27BrO |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-bromo-3,5-ditert-butyl-2-propoxybenzene |
InChI |
InChI=1S/C17H27BrO/c1-8-9-19-15-13(17(5,6)7)10-12(11-14(15)18)16(2,3)4/h10-11H,8-9H2,1-7H3 |
InChI Key |
OFCBSPVMPWHSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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